Cas no 18383-34-1 (Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-)

Technical Introduction: (1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene is a chiral bicyclic monoterpene derivative with a rigid norbornene framework. Its stereochemically defined structure, featuring a (1R) configuration, makes it valuable for asymmetric synthesis and catalysis. The compound’s strained ring system enhances reactivity in cycloaddition and polymerization reactions, while the trimethyl substitution pattern influences steric and electronic properties. It serves as a precursor for fine chemicals, fragrances, and specialty polymers, offering precise control over stereoselectivity in synthetic applications. The product’s high purity and defined chirality are critical for research in organic and materials chemistry, particularly where enantioselectivity or structural rigidity is required.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- structure
18383-34-1 structure
商品名:Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-
CAS番号:18383-34-1
MF:C10H16
メガワット:136.234043121338
MDL:MFCD31567037
CID:1377597
PubChem ID:20055133

Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-
    • (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
    • RDU5643I0Y
    • (+)-Bornylene
    • Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-, (1R,4S)-
    • 2-Bornene, (1R,4S)-(+)-
    • Bornylene, (+)-
    • Z2379088819
    • Q27894206
    • AKOS034818016
    • 18383-34-1
    • (+)-Bornene
    • (1R,4S)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-ene
    • Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-, (1R)-
    • EN300-258391
    • UNII-RDU5643I0Y
    • MDL: MFCD31567037
    • インチ: InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1
    • InChIKey: KUKRLSJNTMLPPK-SCZZXKLOSA-N
    • ほほえんだ: CC1(C2CCC1(C=C2)C)C

計算された属性

  • せいみつぶんしりょう: 136.125200510g/mol
  • どういたいしつりょう: 136.125200510g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-258391-0.25g
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
0.25g
$743.0 2024-06-18
Enamine
EN300-258391-10g
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
10g
$6450.0 2023-09-14
Enamine
EN300-258391-10.0g
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
10.0g
$6450.0 2024-06-18
Enamine
EN300-258391-0.05g
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
0.05g
$347.0 2024-06-18
Enamine
EN300-258391-0.5g
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
0.5g
$1170.0 2024-06-18
1PlusChem
1P00B6X1-2.5g
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
2.5g
$3696.00 2024-06-18
1PlusChem
1P00B6X1-10g
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
10g
$8034.00 2023-12-19
1PlusChem
1P00B6X1-50mg
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
50mg
$485.00 2025-02-25
1PlusChem
1P00B6X1-1g
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
1g
$1910.00 2025-02-25
A2B Chem LLC
AF21381-1g
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
18383-34-1 95%
1g
$1614.00 2024-04-20

Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- 関連文献

Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-に関する追加情報

Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- and Its Significance in Modern Chemical Research

Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- (CAS No. 18383-34-1) is a fascinating molecular entity that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and specific stereochemistry, presents a rich framework for exploring novel synthetic pathways and biological applications. The presence of multiple stereocenters and its rigid bicyclic core make it a valuable scaffold for the development of complex molecules.

The chemical structure of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- consists of a seven-membered ring system with two bridging carbons and one non-bridging carbon, forming a three-membered ring fused to the main seven-membered ring. The substitution pattern includes three methyl groups at the 7-position and an (1R) configuration at the 2-position, which contributes to its distinct physical and chemical properties. This configuration is particularly significant in the context of drug design, as stereochemistry often plays a crucial role in determining the efficacy and selectivity of pharmaceutical agents.

In recent years, there has been a growing interest in leveraging such structural motifs for the development of new therapeutic agents. The rigid bicyclic framework of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- provides a stable platform for further functionalization, allowing chemists to introduce various pharmacophores while maintaining structural integrity. This has led to several innovative approaches in medicinal chemistry, where analogues of this compound have been explored for their potential biological activity.

One of the most compelling aspects of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- is its utility as a building block in organic synthesis. The compound's strained ring system can be exploited to facilitate various chemical reactions, including ring-opening metathesis and cycloadditions, which are powerful tools for constructing complex molecular architectures. These synthetic strategies have been employed to develop novel heterocyclic compounds with diverse applications in both academia and industry.

The stereochemical purity of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- is another critical factor that contributes to its significance in chemical research. The (1R) configuration at the 2-position imparts specific interactions with biological targets, which can be harnessed to develop highly selective drugs. This has been particularly relevant in the context of enzyme inhibition studies, where the precise orientation of substituents can dictate binding affinity and specificity.

Recent advancements in computational chemistry have further enhanced the understanding of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- and its derivatives. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the atomic level, enabling researchers to design more effective pharmacological agents. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The versatility of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- also extends to its role as an intermediate in the synthesis of natural products and specialty chemicals. Several bioactive molecules contain structural motifs similar to this compound, making it a valuable starting material for total synthesis efforts. Additionally, its utility in material science applications is being explored due to its unique physicochemical properties.

In conclusion, Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- represents a significant advancement in chemical research with far-reaching implications for pharmaceutical development and synthetic chemistry. Its unique structural features and stereochemical configuration make it an invaluable tool for exploring new synthetic pathways and designing novel therapeutic agents. As research continues to uncover new applications for this compound,its importance is likely to grow even further,solidifying its place as a cornerstone in modern chemical science.

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Amadis Chemical Company Limited
(CAS:18383-34-1)Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-
A1003786
清らかである:99%
はかる:1g
価格 ($):976.0